6-Methoxybenzo[b]thiophene 1,1-dioxide
Description
Significance of Benzo[b]thiophene 1,1-Dioxide Core Structures in Heterocyclic Chemistry
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties. benthamdirect.comresearchgate.net The oxidation of the sulfur atom to a sulfone, forming the benzo[b]thiophene 1,1-dioxide core, significantly alters the electronic and steric characteristics of the molecule. This transformation often enhances or imparts new biological activities. For instance, derivatives of benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and fungal infections. nih.govnih.govuq.edu.au The core structure's rigidity and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents.
Historical Context of Sulfone Chemistry within Thiophene (B33073) Systems
The chemistry of thiophene, the parent heterocycle of benzo[b]thiophene, dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene (B151609). nih.gov Early investigations into the reactivity of thiophene revealed its aromatic character, though distinct from benzene. The exploration of its oxidation products, particularly sulfones, has been a subject of study for over a century. Initially, the oxidation of thiophenes was found to be challenging, often leading to complex mixtures. However, the development of more controlled oxidation methods has allowed for the efficient synthesis of thiophene S-oxides and S,S-dioxides (sulfones). These studies revealed that the oxidation to a sulfone disrupts the aromaticity of the thiophene ring, leading to a highly reactive diene system that can participate in various cycloaddition reactions. This reactivity has been harnessed by synthetic chemists to construct complex molecular architectures.
Research Trajectories and Academic Relevance of 6-Methoxybenzo[b]thiophene (B1315557) 1,1-Dioxide
While specific research exclusively focused on 6-Methoxybenzo[b]thiophene 1,1-dioxide is nascent, the academic relevance of this compound can be inferred from studies on closely related analogues, particularly those with functional groups at the 6-position. Research into derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide and the well-studied compound 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), a known STAT3 inhibitor, provides a strong indication of the potential research directions for the 6-methoxy analogue. acs.orgnih.gov
Recent studies have explored the development of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives as potential anticancer agents. For example, a methoxybenzylamino derivative, K2071, has been synthesized from a 6-amino precursor and has demonstrated promising cytotoxic and antimitotic activities against glioblastoma cell lines. acs.org The structure-activity relationship studies in this research highlighted the importance of the substitution pattern on the benzene ring for biological activity.
The primary research trajectories for compounds within this class appear to be focused on oncology and infectious diseases. The benzo[b]thiophene 1,1-dioxide core is being investigated for its ability to inhibit key cellular processes in cancer cells, such as signal transduction and cell division. nih.govacs.orgnih.gov Furthermore, derivatives are being explored as antifungal agents. uq.edu.au
Given these trends, the academic relevance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. Future research will likely focus on the synthesis of a variety of derivatives and the evaluation of their biological activities, particularly as enzyme inhibitors and modulators of protein-protein interactions.
Detailed Research Findings
The following interactive table summarizes the biological activities of selected benzo[b]thiophene 1,1-dioxide derivatives, providing context for the potential applications of this compound.
| Compound/Derivative Class | Biological Activity | Research Focus |
| 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) | STAT3 Inhibition | Anticancer Therapy acs.orgnih.gov |
| 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071) | Cytotoxicity, Antimitotic, STAT3 Inhibition | Glioblastoma Therapy acs.org |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Inhibition of RhoA/ROCK pathway | Anticancer Agents nih.gov |
| 3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxides | Antifungal, IMPDH Inhibition | Infectious Diseases uq.edu.au |
| Benzo[b]thiophene-1,1-dioxide derivatives | PHGDH Covalent Inhibition | Antitumor Therapy nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-12-8-3-2-7-4-5-13(10,11)9(7)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMNSGUBDQGSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 6 Methoxybenzo B Thiophene 1,1 Dioxide Systems
Cycloaddition Reactions of Benzo[b]thiophene 1,1-Dioxides as Dipolarophiles
Benzo[b]thiophene 1,1-dioxides are known to participate in cycloaddition reactions, where they can act as either the diene or the dienophile (dipolarophile) component, depending on the reaction partner. iosrjournals.orgresearchgate.net In their role as dipolarophiles, the electron-withdrawing nature of the sulfone group activates the C2-C3 double bond for reaction with 1,3-dipoles.
While specific studies on 6-methoxybenzo[b]thiophene (B1315557) 1,1-dioxide as a dipolarophile are not extensively documented, the reactivity of the parent benzo[b]thiophene 1,1-dioxide provides valuable insights. For instance, benzo[b]thiophene 1,1-dioxide has been shown to react with various 1,3-dipoles, such as azomethine ylides and nitrones, in [3+2] cycloaddition reactions. oup.comnih.gov The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole, as described by frontier molecular orbital (FMO) theory. organic-chemistry.orgwikipedia.org
The presence of the electron-donating methoxy (B1213986) group at the 6-position in 6-methoxybenzo[b]thiophene 1,1-dioxide would be expected to increase the electron density of the aromatic ring. However, its effect on the dipolarophilic character of the C2-C3 double bond in the thiophene (B33073) dioxide ring is more complex, potentially influencing the HOMO and LUMO energy levels of the molecule. It is plausible that electron-rich benzofulvenes, which have been used as effective dipolarophiles in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, could serve as a model for understanding the reactivity of similarly electron-rich systems. nih.gov
In a typical 1,3-dipolar cycloaddition, the reaction proceeds via a concerted mechanism, leading to the formation of a five-membered heterocyclic ring. wikipedia.org The stereospecificity of the reaction is a key feature, with the stereochemistry of the dipolarophile being retained in the product. wikipedia.org
Oxidative Olefination Reactions with Benzo[b]thiophene 1,1-Dioxides (e.g., Palladium-Catalyzed C2-Selective Processes)
A significant advancement in the functionalization of benzo[b]thiophene 1,1-dioxides has been the development of palladium-catalyzed C2-selective oxidative olefination reactions, also known as oxidative Heck-type reactions. acs.orgnih.govnih.gov These reactions provide a direct method for the introduction of an alkenyl group at the C2-position of the benzo[b]thiophene 1,1-dioxide core.
The reaction typically involves the coupling of a benzo[b]thiophene 1,1-dioxide with an alkene, such as a styrene (B11656) or an acrylate, in the presence of a palladium(II) catalyst and an oxidant. acs.orgnih.gov A variety of substituted benzo[b]thiophene 1,1-dioxides, including those with electron-donating and electron-withdrawing groups, have been shown to be compatible with this transformation, affording the corresponding C2-alkenylated products in good to excellent yields. nih.gov
A general procedure for this reaction involves heating a mixture of the benzo[b]thiophene 1,1-dioxide, the alkene, a palladium(II) salt (e.g., Pd(OAc)₂), and an oxidant (e.g., AgOPiv) in a suitable solvent like THF. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product | Yield (%) | Reference |
| Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ | AgOPiv | THF | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | 86 | nih.gov |
| 6-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ | AgOPiv | THF | (E)-2-Styryl-6-methylbenzo[b]thiophene 1,1-dioxide | 75 | nih.gov |
| This compound | Styrene | Pd(OAc)₂ | AgOPiv | THF | (E)-2-Styryl-6-methoxybenzo[b]thiophene 1,1-dioxide | 72 | nih.gov |
| Benzo[b]thiophene 1,1-dioxide | Ethyl acrylate | Pd(OAc)₂ | AgOPiv | THF | Ethyl (E)-3-(benzo[b]thiophen-2-yl)acrylate 1,1-dioxide | 68 | nih.gov |
Elucidation of Reaction Mechanisms in Oxidative Heck-type Transformations
The mechanism of the palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides is believed to proceed through a catalytic cycle involving C-H activation. acs.orgacs.org Based on experimental studies, including kinetic isotope effect experiments, a plausible mechanism has been proposed. acs.orgyoutube.com
The catalytic cycle is thought to begin with the reversible C-H activation of the benzo[b]thiophene 1,1-dioxide at the C2-position by the Pd(II) catalyst to form a palladacycle intermediate. This is followed by coordination of the alkene to the palladium center. Migratory insertion of the alkene into the Pd-C bond then occurs, forming a new carbon-carbon bond. The final step is a β-hydride elimination, which releases the C2-alkenylated product and a Pd(II)-H species. The active Pd(II) catalyst is regenerated by an oxidant, which facilitates the removal of the hydride ligand. acs.orgyoutube.compitt.edu
Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene 1,1-Dioxide Core
The electrophilic aromatic substitution of benzo[b]thiophene itself typically occurs at the C3-position of the thiophene ring, as this leads to a more stable carbocation intermediate where the aromaticity of the benzene (B151609) ring is preserved. chegg.com However, in this compound, the directing effects of the methoxy group and the deactivating effect of the sulfone group must be considered.
The methoxy group is a strong activating group and is ortho-, para-directing. The sulfone group is a strong deactivating group and is meta-directing with respect to the thiophene ring, but its influence on the benzene ring is also deactivating. Therefore, electrophilic attack is expected to occur on the more activated benzene ring. The methoxy group at the 6-position will direct incoming electrophiles to the ortho (C5 and C7) and para (C4) positions. Steric hindrance may influence the relative yields of the different isomers.
While specific studies on the electrophilic aromatic substitution of this compound are limited, related transformations of substituted benzo[b]thiophenes provide some guidance. For example, the electrophilic cyclization of o-alkynyl thioanisoles is a known method for the synthesis of substituted benzo[b]thiophenes. nih.gov
Thermal Decomposition Pathways of Benzo[b]thiophene 1,1-Dioxides Relevant to Desulfurization
The thermal stability and decomposition of sulfones are of interest, particularly in the context of desulfurization processes. The thermal decomposition of aryl sulfones can proceed through various pathways, including the extrusion of sulfur dioxide (SO₂). oup.comacs.org
Studies on the thermochemistry of various sulfones have shown that the onset of thermal decomposition for aromatic sulfones like thianaphthene (B1666688) 1,1-dioxide (benzo[b]thiophene 1,1-dioxide) occurs at temperatures above 350 °C. acs.org However, five-membered cyclic sulfones in a terminal ring can decompose at lower temperatures, typically below 300 °C, via a pathway that involves an addition reaction followed by SO₂ elimination. acs.org The thermal decomposition of arylazo aryl sulfones has been studied using CIDNP spectroscopy, revealing a one-bond fission mechanism. oup.com
In the context of desulfurization, the microbial 4S pathway for dibenzothiophene (B1670422) involves a stepwise oxidation of the sulfur atom to sulfoxide (B87167) and then sulfone, followed by enzymatic cleavage of the C-S bonds to release the sulfur as sulfite. nih.govmdpi.comnih.gov This highlights the importance of the sulfone intermediate in desulfurization processes. While not a thermal decomposition in the traditional sense, it demonstrates a pathway for C-S bond cleavage following oxidation to the sulfone.
Transformations Involving the Sulfur Atom in Sulfone Derivatives
The sulfonyl group in this compound is generally stable but can undergo certain transformations under specific conditions. As a versatile functional group, sulfones can act as electrophiles, and the carbon atoms alpha to the sulfonyl group can be deprotonated to form carbanions. acs.org
One of the primary reactions involving the sulfur atom is its introduction via oxidation of the corresponding thioether. The oxidation of benzo[b]thiophenes to their 1,1-dioxides is a common synthetic route. nih.gov
The sulfonyl group can also be a leaving group in certain nucleophilic substitution reactions, although it is less reactive than halides. acs.org Furthermore, sulfones can undergo reductive desulfonylation, where the sulfonyl group is removed to form a C-C bond or is reduced back to the sulfide.
In the realm of synthetic methodology, the sulfonylation of heterocycles is an important transformation. researchgate.netacs.org For instance, aryl and heteroaryl sulfonamides can be prepared from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate, which generates a sulfonyl chloride equivalent in situ. acs.orgnih.gov This highlights the reactivity of sulfonyl derivatives in forming new bonds at the sulfur atom.
Synthesis and Structural Diversification of Derivatives and Analogues of 6 Methoxybenzo B Thiophene 1,1 Dioxide
Structure-Activity Relationship (SAR) Studies of Substituted Benzo[b]thiophene 1,1-Dioxides
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the benzo[b]thiophene 1,1-dioxide series, research has focused on understanding how different substituents at various positions on the heterocyclic ring influence biological activity.
A notable example involves analogues of 6-nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov To enhance its properties, a series of derivatives were prepared starting from 6-aminobenzo[b]thiophene 1,1-dioxide, which is obtained through the reduction of Stattic. nih.gov One such derivative, a methoxybenzylamino-substituted compound designated as K2071, demonstrated optimized physicochemical characteristics, including the ability to cross the blood-brain barrier. nih.gov
Table 1: Structure-Activity Relationship of K2071 Analogues
| Compound | R Group (Substitution on 6-amino group) | Key Activity |
|---|---|---|
| Stattic | Nitro (NO₂) group at position 6 | STAT3 Inhibition |
| 6-Aminobenzo[b]thiophene 1,1-dioxide | Amino (NH₂) | Precursor |
| K2071 | Methoxybenzylamino | STAT3 Inhibition, Antimitotic |
| K2071 Analogue | Unsubstituted benzylamino | Reduced Antimitotic Activity |
Halogenated and Alkylated Benzo[b]thiophene 1,1-Dioxide Analogues
The introduction of halogen atoms and alkyl groups to the benzo[b]thiophene 1,1-dioxide scaffold is a common strategy for diversifying its structure and modulating its properties. Halogens can influence the molecule's lipophilicity, metabolic stability, and binding interactions.
A general and effective method for the synthesis of 3-halobenzo[b]thiophenes is through the electrophilic cyclization of 2-alkynyl thioanisoles. nih.govnih.gov This reaction can be performed using various halogen sources. For instance, reacting 2-alkynyl thioanisoles with sodium halides in the presence of copper(II) sulfate (B86663) provides a convenient route to 3-chloro and 3-bromo derivatives. nih.gov Similarly, the use of iodine (I₂) or N-bromosuccinimide (NBS) can yield the corresponding 3-iodo and 3-bromo compounds. nih.gov This methodology is applicable to a wide range of substrates, allowing for the synthesis of benzo[b]thiophenes with various substituents at the 2-position, which can then be oxidized to the desired 1,1-dioxides. For example, the cyclization of a 6-bromo-substituted alkynyl thioanisole (B89551) has been shown to produce 6-bromo-3-(methylthio)-2-phenylbenzo[b]thiophene in high yield. nih.gov
Alkylation of the benzo[b]thiophene 1,1-dioxide ring has been achieved through different methods. Ring alkylation can be performed under specific conditions to introduce alkyl groups onto the benzene (B151609) or thiophene (B33073) portion of the molecule. mdpi.com Additionally, a one-pot iodocyclization/alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, which provides a pathway to complex structures in a single step. researchgate.net
Amino- and Nitro-Substituted Benzo[b]thiophene 1,1-Dioxides (e.g., 6-Aminobenzo[b]thiophene 1,1-Dioxide)
Amino and nitro groups are important functional groups in medicinal chemistry, often serving as key pharmacophores or as handles for further derivatization. In the context of benzo[b]thiophene 1,1-dioxides, the 6-nitro and 6-amino derivatives are of particular interest.
6-Nitrobenzo[b]thiophene 1,1-dioxide, commercially known as Stattic, is a well-documented inhibitor of STAT3. nih.govavantorsciences.comnih.gov Its synthesis provides a key entry point to other functionalized analogues. The reduction of the nitro group in Stattic leads to the formation of 6-aminobenzo[b]thiophene 1,1-dioxide. nih.govavantorsciences.comnih.gov This amino derivative serves as a versatile precursor for a wide range of further modifications.
For example, a series of analogues, including the aforementioned K2071, were prepared from 6-aminobenzo[b]thiophene 1,1-dioxide. nih.gov These synthetic efforts highlight the importance of the 6-amino group as a point of diversification for developing new therapeutic agents with potentially improved properties over the parent nitro compound. nih.govbldpharm.com The synthesis of these amino derivatives allows for the exploration of new chemical space and the fine-tuning of biological activity. nih.govgoogle.com
Table 2: Synthesis of 6-Amino and 6-Nitro Derivatives
| Starting Material | Product | Key Transformation |
|---|---|---|
| 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) | 6-Aminobenzo[b]thiophene 1,1-dioxide | Reduction of nitro group |
| 6-Aminobenzo[b]thiophene 1,1-dioxide | K2071 (methoxybenzylamino derivative) | Reductive amination or acylation followed by reduction |
Aroyled and Arylated Derivatives of 6-Methoxybenzo[b]thiophene (B1315557)
Aroylation and arylation introduce bulky aromatic substituents to the benzo[b]thiophene core, which can significantly impact biological activity, for instance by facilitating pi-stacking interactions with biological targets.
The synthesis of 2-aryl-6-methoxybenzo[b]thiophenes has been described, notably through the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction, however, often yields a mixture of regioisomers, including the 6-methoxy and 4-methoxy products, which require separation. google.com The resulting 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) can then be oxidized to the 1,1-dioxide. google.com
Aroylation, particularly at the 3-position, is another important modification. For example, 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives have been identified as a novel class of potent antimitotic agents. nih.gov The position of the methoxy (B1213986) group on the benzo[b]thiophene ring was found to be critical for antiproliferative activity, with substitution at the 6- or 7-position being the most favorable. nih.gov Friedel-Crafts acylation is a common method for introducing aroyl groups, often using a Lewis acid catalyst like boron trichloride.
Synthesis of Schiff Bases and Metal Complexes Incorporating Benzo[b]thiophene Moieties
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile ligands capable of coordinating with various metal ions to form stable complexes. The incorporation of a benzo[b]thiophene moiety into a Schiff base ligand can produce metal complexes with interesting electronic and biological properties.
The synthesis of Schiff bases derived from aminobenzothiophenes is straightforward. For example, 2-amino-6-methoxybenzothiazole, a close structural analogue, reacts with various aldehydes to form the corresponding Schiff bases. A similar approach can be envisioned starting from an amino-substituted 6-methoxybenzo[b]thiophene, such as one derived from 6-aminobenzo[b]thiophene-2-carboxylate, which can be condensed with aldehydes like 2-hydroxy-3-methoxybenzaldehyde. nih.gov
Advanced Spectroscopic and Structural Characterization of 6 Methoxybenzo B Thiophene 1,1 Dioxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
For instance, in derivatives containing a methoxy (B1213986) group attached to a benzene (B151609) ring, the methoxy protons (-OCH₃) typically exhibit a singlet in the ¹H NMR spectrum around δ 3.8 ppm. The aromatic protons of the benzo[b]thiophene core would present as a complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants being dependent on the substitution pattern.
The ¹³C NMR spectrum would similarly provide valuable information. The carbon of the methoxy group is expected to resonate at approximately δ 55 ppm. The aromatic carbons of the benzothiophene (B83047) moiety would appear in the range of δ 110-140 ppm. The presence of the electron-withdrawing sulfone group (SO₂) would cause a downfield shift for the adjacent carbon atoms.
A study on N-(2-methoxybenzyl)aniline provides reference chemical shifts for a methoxy group and associated aromatic carbons, with the OCH₃ group appearing at 54.8 ppm and aromatic carbons in the range of 109.8-156.9 ppm. rsc.org Another related compound, 4,6-dimethoxy-2-(phenylethynyl)pyrimidine, shows its methoxy protons at δ 4.01 ppm in the ¹H NMR spectrum. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methoxybenzo[b]thiophene (B1315557) 1,1-dioxide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | ~ 3.8 (s) | ~ 55 |
| Aromatic-H | 7.0 - 8.0 (m) | - |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. 's' denotes a singlet and 'm' denotes a multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule. For 6-Methoxybenzo[b]thiophene 1,1-dioxide, characteristic absorption bands would be expected for the sulfone and methoxy groups, as well as for the aromatic rings.
The sulfone group (SO₂) is known to exhibit strong, characteristic stretching vibrations. These typically appear as two distinct bands in the IR spectrum: one for asymmetric stretching in the range of 1350-1300 cm⁻¹ and one for symmetric stretching between 1160-1120 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the region of 1275-1200 cm⁻¹ (asymmetric) and near 1050-1000 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.
Data from the NIST database for the parent compound, thiophene (B33073), shows characteristic vibrational frequencies that can serve as a baseline for understanding the thiophene ring system's contribution to the spectrum. nist.gov Furthermore, the IR spectrum of 1-(3-cyclopropylprop-2-yn-1-yl)-4-methoxybenzene shows characteristic peaks for a methoxy-substituted benzene ring at 1510, 1246, 1174, and 1033 cm⁻¹. rsc.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Methoxy (C-O) | Asymmetric Stretch | 1275 - 1200 |
| Methoxy (C-O) | Symmetric Stretch | 1050 - 1000 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Note: The wavenumbers in this table are predicted based on characteristic group frequencies and data from related compounds.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular formula (C₉H₈O₃S). High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental composition.
The fragmentation of benzothiophene derivatives in mass spectrometry often follows predictable pathways. Studies on related compounds, such as benzo[b]thiophene and its derivatives, have shown that a common fragmentation pathway involves the loss of sulfur-containing moieties. nih.gov For this compound, a likely fragmentation would be the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion. Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).
Research on the mass spectral fragmentation of benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides has shown characteristic cleavage of bonds adjacent to functional groups. nih.gov This suggests that the fragmentation of this compound would be directed by the sulfone and methoxy groups.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 196 |
| [M - SO₂]⁺ | Loss of sulfur dioxide | 132 |
| [M - CH₃]⁺ | Loss of a methyl radical | 181 |
Note: The m/z values in this table are predicted based on the expected fragmentation patterns of the target molecule.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, the structures of several related benzothiophene derivatives have been determined.
For example, the crystal structure of 10a-(3-methoxyphenyl)benzo[b]indeno[1,2-e] rsc.orgrsc.orgthiazin-11(10aH)-one reveals the planar nature of the benzothiophene ring system and the orientation of the methoxyphenyl substituent. researchgate.net Similarly, the crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene provides insights into the conformation of a substituted benzothiophene core and the formation of intramolecular hydrogen bonds. nih.gov
Based on these related structures, it can be predicted that the benzothiophene core of this compound would be essentially planar. The sulfone group would adopt a tetrahedral geometry around the sulfur atom, with the oxygen atoms positioned out of the plane of the aromatic system. The methoxy group would likely be coplanar with the benzene ring to maximize resonance stabilization. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking of the aromatic rings.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
Note: The crystallographic parameters are predictions based on the analysis of structurally similar compounds.
Computational and Theoretical Chemistry Investigations of 6 Methoxybenzo B Thiophene 1,1 Dioxide
Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-methoxybenzo[b]thiophene (B1315557) 1,1-dioxide. Methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, stability, and reactivity.
Aromaticity: The aromaticity of the fused ring system can be assessed using descriptors such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Oxidation to the 1,1-dioxide form can impact the delocalization of π-electrons within the thiophene (B33073) ring, thereby altering the aromatic character of both the five-membered and six-membered rings.
Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide insight into the chemical reactivity of the molecule. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). The benzo[b]thiophene 1,1-dioxide core is known to be susceptible to nucleophilic attack, particularly at the C2 and C3 positions of the thiophene ring, a reactivity profile that can be quantified and rationalized through these computational indices. nih.govuq.edu.au
Table 1: Hypothetical Reactivity Descriptors for 6-Methoxybenzo[b]thiophene 1,1-Dioxide based on DFT Calculations
| Descriptor | Formula | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | EHOMO | -6.5 eV | Related to ionization potential |
| LUMO Energy | ELUMO | -2.1 eV | Related to electron affinity |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.4 eV | Indicates chemical stability and optical properties |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.2 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω = μ²/2η | 2.6 eV | Propensity to accept electrons |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Derivatives of benzo[b]thiophene 1,1-dioxide have been investigated as inhibitors for various biological targets, notably as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govnih.gov
Docking simulations for this compound would involve placing the molecule into the binding site of a target protein, such as the SH2 domain of STAT3. nih.gov The simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For instance, the sulfonyl oxygens are capable of acting as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket. The 6-methoxy group could also form specific hydrogen bonds or hydrophobic interactions, potentially enhancing binding affinity and selectivity compared to unsubstituted analogs. nih.gov
These simulations are crucial for:
Identifying potential biological targets.
Understanding the structural basis of inhibition.
Guiding the design of more potent and selective inhibitors.
Structure-Based Computational Design Methodologies for Derivative Development
Building on insights from quantum chemical calculations and molecular docking, structure-based design methodologies are employed to develop novel derivatives of this compound with improved properties. This approach relies on the three-dimensional structure of the target protein.
One key strategy involves identifying key interaction points within the target's binding site that are not fully exploited by the parent molecule. For example, if docking studies reveal an unoccupied hydrophobic pocket near the 6-methoxy group, new analogs could be designed by replacing the methoxy (B1213986) group with larger lipophilic substituents to fill this pocket and increase binding affinity. nih.govnih.gov Similarly, structure-activity relationship (SAR) analysis of related compounds reveals that modifications at various positions on the benzothiophene (B83047) scaffold can significantly impact biological activity. nih.govnih.gov Computational tools can predict the consequences of these modifications, allowing for a more focused and efficient synthetic effort.
Analysis of Photophysical Properties through Theoretical Models
Theoretical models are instrumental in predicting and understanding the photophysical properties of molecules, which is vital for applications in organic electronics such as organic light-emitting diodes (OLEDs). mdpi.com
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of the electronic absorption and emission properties of a molecule. researchgate.netcore.ac.uk Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. mdpi.com For this compound, the electron-withdrawing sulfone group is expected to lower the LUMO energy significantly, while the electron-donating methoxy group raises the HOMO energy. This combined effect would likely result in a smaller HOMO-LUMO gap compared to the unsubstituted benzo[b]thiophene, leading to a red-shift (shift to longer wavelengths) in absorption. mdpi.com
Solvatochromism: The polarity of the solvent can influence the photophysical properties of a molecule. researchgate.net Theoretical models can simulate these effects, predicting shifts in absorption and emission spectra as a function of solvent polarity. Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism.
Luminescence Efficiency: The quantum yield of fluorescence is a measure of a molecule's emission efficiency. While direct prediction is complex, theoretical calculations can provide insights into the geometries of the excited state and the nature of the electronic transitions, which are related to the radiative and non-radiative decay pathways that govern luminescence efficiency. nih.gov Studies on similar sulfone-containing aromatic systems have shown that oxidation of the sulfur atom can lead to enhanced emission properties. mdpi.com
Table 2: Predicted Photophysical Properties of Benzo[b]thiophene Derivatives based on Theoretical Models
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |
| Benzo[b]thiophene | -6.3 | -1.5 | 4.8 | ~300 |
| Benzo[b]thiophene 1,1-dioxide | -7.1 | -2.5 | 4.6 | ~330 |
| This compound | -6.5 | -2.1 | 4.4 | ~350 |
Note: The values in this table are illustrative, based on general trends discussed in the literature for similar compounds. mdpi.com
Thermochemical Studies of Sulfone Formation and Decomposition
Thermochemical studies, often supported by computational chemistry, investigate the energetics of chemical reactions, including the formation and decomposition of molecules.
Sulfone Formation: The synthesis of this compound typically involves the oxidation of 6-methoxybenzo[b]thiophene. Computational methods can be used to model the reaction pathway of this oxidation, calculating the activation energies and reaction enthalpies for different oxidizing agents. This provides insight into the reaction mechanism and helps optimize reaction conditions.
Decomposition: The thermal stability of the sulfone is a critical property, particularly for applications in materials science. mdpi.com Thermogravimetric analysis (TGA) is an experimental technique used to determine decomposition temperatures. mdpi.com Computationally, the bond dissociation energies within the molecule can be calculated to identify the weakest bonds and predict the initial steps of thermal decomposition. researchgate.net For benzo[b]thiophene 1,1-dioxides, decomposition might involve the extrusion of sulfur dioxide or cleavage of the substituents on the aromatic ring. Understanding these pathways is essential for assessing the material's stability and lifespan under thermal stress.
Applications in Advanced Materials Science and Chemical Technologies
Optoelectronic Materials and Devices (e.g., Luminescent Materials, Light-Emitting Diodes)
The benzo[b]thiophene S,S-dioxide scaffold is a key component in the design of advanced optoelectronic materials, particularly for organic light-emitting diodes (OLEDs). The oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfonyl group significantly alters the electronic characteristics of the molecule, transforming it from an electron-donating structure into a potent electron-accepting one. acs.org This modification is crucial for developing n-type and bipolar semiconductor materials essential for efficient OLED device performance. acs.org
Derivatives of benzothiophene (B83047) S,S-dioxide are recognized as outstanding candidates for use in light-emitting diodes, prized for their high fluorescent efficiency and suitable electron affinity. acs.orgmyskinrecipes.com Research into related benzothieno[3,2-b]benzothiophene S-oxides has highlighted their exceptional photophysical properties. These compounds exhibit high thermal stability, withstanding temperatures above 210 °C, and demonstrate impressive quantum yields, in some cases exceeding 98% in solution and 71% in the solid state. They are also noted for their long excited-state lifetimes and increased resistance to oxidative degradation compared to their unoxidized parent compounds.
The introduction of the S,S-dioxide group, often in conjunction with other functional groups, allows for the fine-tuning of the material's properties. For instance, the combination of a dibenzothiophene-S,S-dioxide backbone with a spirobifluorene unit has been shown to create molecules with weak intermolecular interactions, leading to the development of efficient and stable blue OLEDs. myskinrecipes.com Specifically, such designs can yield devices with low roll-off characteristics and color coordinates that approach the high-definition television (HDTV) standard blue. myskinrecipes.com
Furthermore, asymmetric diarylethenes incorporating the 6-methoxybenzo[b]thiophene (B1315557) 1,1-dioxide unit have been investigated for their photochromic and fluorescent properties, demonstrating the potential for creating photoswitchable materials. These studies underscore the utility of the benzo[b]thiophene 1,1-dioxide core as a fundamental building block for a diverse range of organic semiconductors used in modern electronic and photonic devices.
Table 1: Photophysical Properties of a Related Benzothiophene S-Oxide Derivative
| Property | Value |
| Thermal Stability | > 210 °C |
| Quantum Yield (Solution) | > 98% |
| Quantum Yield (Solid State) | > 71% |
| Excited State Lifetime | 0.181–0.869 ms |
Components in Porous Organic Frameworks for Enhanced Adsorption and Proton Conductivity
Currently, there is limited specific information available in the public domain detailing the application of 6-Methoxybenzo[b]thiophene 1,1-dioxide as a direct component in porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for the purposes of enhanced adsorption or proton conductivity. Research in this area is still emerging. However, the broader class of aromatic compounds containing sulfur heteroatoms is of interest for adsorption applications, as the sulfur can strengthen binding interactions. The development of graphitic and porous carbon materials, which are rich in aromatic rings, for applications like hydrogen storage is an active area of research.
Role in Oxidative Desulfurization Processes for Fuel Upgrading
The role of this compound in oxidative desulfurization (ODS) processes is primarily as a model compound or a target for removal, rather than as a catalytic agent. Fossil fuels like petroleum and coal naturally contain polycyclic aromatic sulfur hydrocarbons (PASHs), which are derivatives of benzo[b]thiophene. During fuel upgrading and refining, these sulfur compounds must be removed to prevent the emission of sulfur oxides (SOx) upon combustion and to avoid poisoning catalysts in downstream processes.
In this context, this compound represents an oxidized form of the sulfur-containing pollutants found in fossil fuels. The process of desulfurization often involves the oxidation of thiophenic compounds to their corresponding sulfoxides and sulfones (dioxides), which increases their polarity and facilitates their removal from the nonpolar fuel matrix through extraction or adsorption. Therefore, while not an active agent in the process, the study of compounds like this compound can provide insights into the mechanisms and efficiency of ODS technologies.
Polymer Stabilization Applications (e.g., Photostabilizers for Polyolefins)
There is currently no significant body of research available that documents the use of this compound specifically as a photostabilizer for polyolefins or in other polymer stabilization applications. While various organic compounds are employed as UV stabilizers and antioxidants to prevent polymer degradation, the application of this particular molecule for such purposes has not been a primary focus of published studies.
Research Applications in Liquid Crystal Development
The application of this compound in the field of liquid crystal development is not well-documented in current scientific literature. While the broader family of sulfur-containing polycyclic aromatic compounds has been explored for use in organic semiconductors, and liquid crystalline properties are often sought for applications in organic thin-film transistors, a direct link to this specific compound is not established. acs.org Research has tended to focus on larger, fused-ring systems or other derivatives for inducing and studying mesogenic (liquid crystalline) phases.
Biological Activities and Mechanistic Insights of 6 Methoxybenzo B Thiophene 1,1 Dioxide Analogues
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes such as proliferation, survival, and differentiation. nih.gov Its persistent activation is a hallmark of many human cancers, making it an attractive therapeutic target. nih.govnih.gov Benzo[b]thiophene 1,1-dioxide derivatives have been extensively investigated as STAT3 inhibitors. nih.govresearchgate.net
One notable analogue, 6-nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, was originally developed as a potent STAT3 inhibitor for cancer therapy. acs.orgnih.gov Building on this, novel series of aminobenzo[b]thiophene 1,1-dioxides and other derivatives have been synthesized, demonstrating significant antitumor activity by targeting the STAT3 pathway. nih.gov For instance, compound 15, an aminobenzo[b]thiophene 1,1-dioxide derivative, showed potent activity with IC50 values in the sub-micromolar range across various cancer cell lines. nih.gov Similarly, compound 10K was identified as a promising STAT3 inhibitor with excellent activity against STAT3 phosphorylation. nih.gov Another derivative, 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071), also effectively inhibits the STAT3 pathway. nih.govnih.gov
Molecular Mechanisms of STAT3 Tyrosine Phosphorylation Modulation
The primary mechanism by which these benzo[b]thiophene 1,1-dioxide analogues inhibit the STAT3 pathway is by preventing its activation through phosphorylation. STAT3 activation is a critical step that requires the phosphorylation of a specific tyrosine residue, Tyr705. nih.gov This phosphorylation event is often triggered by upstream signals, such as cytokines like Interleukin-6 (IL-6). nih.govnih.gov
Research has shown that these compounds significantly block this crucial phosphorylation step. nih.govresearchgate.net For example, K2071 inhibits the IL-6-stimulated activity of STAT3 mediated by Tyr705 phosphorylation. nih.govnih.gov Likewise, compound 15 was found to inhibit both overexpressed and IL-6 induced phosphorylation levels of STAT3, without affecting the phosphorylation of upstream kinases like Src and Jak2. nih.gov This targeted action prevents the subsequent dimerization and nuclear translocation of STAT3, thereby blocking its ability to activate downstream gene expression, such as that of the anti-apoptotic protein Bcl-2. nih.gov Molecular modeling studies suggest that these inhibitors, such as compound 8b, can occupy the SH2 domain of STAT3, which is critical for its activation and dimerization, thus providing a structural basis for their inhibitory action. nih.govresearchgate.net
Cell Cycle Modulation and Antimitotic Mechanisms
Beyond their effects on the STAT3 pathway, certain benzo[b]thiophene 1,1-dioxide derivatives exhibit potent, STAT3-independent antimitotic activities. nih.gov These compounds can interfere with the cell division process, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, compound 8b, a derivative of the benzo[b]thiophene 1,1-dioxide scaffold, has been shown to induce apoptosis and block the cell cycle in cancer cells. nih.govresearchgate.net Similarly, benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives can cause cell cycle arrest at the S phase. nih.gov
Disruption of Mitotic Spindle Formation and Cell Division Progression
A key antimitotic mechanism of these compounds involves the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. The analogue K2071, for example, acts as a mitotic poison by causing a block in mitotic progression during the prophase stage. nih.govnih.gov This effect is directly linked to the disruption of mitotic spindle formation. nih.gov Interestingly, this profound effect on the mitotic spindle does not appear to result from the modulation of tubulin polymerization. nih.gov The structural elements essential for this mitotic poisoning and cytotoxicity include the double bond between the C2 and C3 positions of the benzothiophene (B83047) 1,1-dioxide core, an aminomethyl linker, and a para-methoxyphenyl motif. acs.orgnih.gov This disruption ultimately leads to cell death or, in some cancer cells, mitotic slippage, which can result in a senescent-like phenotype. nih.gov
Senotherapeutic Effects of Benzo[b]thiophene 1,1-Dioxide Derivatives
Select analogues of benzo[b]thiophene 1,1-dioxide have demonstrated promising senotherapeutic properties, which involve targeting and eliminating senescent cells. nih.govnih.gov Senescent cells accumulate with age and in various pathologies, contributing to chronic inflammation and disease progression through their secretion of a complex mix of pro-inflammatory factors known as the senescence-associated secretory phenotype (SASP).
The derivative K2071 has shown cytotoxic effects on glioblastoma cells induced into a senescent state by the chemotherapeutic agent temozolomide. nih.govnih.gov This indicates a senolytic activity, meaning it can selectively kill senescent cells. Furthermore, K2071 was found to inhibit the secretion of the pro-inflammatory cytokine monocyte chemoattractant protein 1 (MCP-1) in these senescent cells. nih.govnih.gov By eliminating senescent cells and suppressing their pro-inflammatory secretome, these compounds have the potential to mitigate inflammation and exert therapeutic benefits in diseases where cellular senescence is a contributing factor. nih.gov
Protein Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, CLK4, Haspin Kinases)
Derivatives based on the benzo[b]thiophene scaffold have been identified as potent inhibitors of several protein kinases beyond the STAT3 pathway, including members of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families. These kinases are involved in regulating processes like pre-mRNA splicing and cell cycle progression, and their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net
Specifically, tetracyclic derivatives such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one have shown potent inhibitory activity against DYRK1A, CLK1, CLK4, and Haspin kinases. nih.govrsc.org For example, compound 4k from this series proved to be a multiple inhibitor with significant potency against these kinases. rsc.org Other N-benzylated 5-hydroxybenzothiophene-2-carboxamides have also been developed as multi-targeted Clk/Dyrk inhibitors. mdpi.com The co-inhibition of DYRK1A and CLK1 has been suggested to increase the efficacy of modulating pre-mRNA splicing, which could be beneficial in correcting abnormal splicing events observed in cancer. researchgate.netmdpi.com
| Compound | Kinase Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 4k | DYRK1A | 35 | nih.govrsc.org |
| CLK1 | 20 | nih.govrsc.org | |
| CLK4 | 26 | nih.govrsc.org | |
| Haspin | 76 | nih.govrsc.org | |
| Compound 4e | DYRK1A | 52 | nih.gov |
| Compound 4i-k (range) | DYRK1A | 35-116 | nih.gov |
ATP-Competitive Inhibitory Mechanisms and Binding Interactions
The mechanism by which these benzo[b]thiophene derivatives inhibit kinases like DYRK1A is typically ATP-competitive. nih.govnih.gov This means the inhibitors bind to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, ATP. nih.gov The inhibition of DYRK1A by compound 4k, for instance, decreases as the concentration of ATP increases, which is a clear indicator of an ATP-competitive mechanism of action. nih.gov
In silico docking studies have provided insights into the specific molecular interactions within the ATP binding sites of these kinases. nih.govrsc.org For compound 4k, a key hydrogen bond interaction was observed with the backbone of Leu241 in DYRK1A. rsc.org Homologous interactions were also identified in other kinases, such as with Leu244 in CLK1 and CLK4, and a similar hydrogen bond with Gly608 in haspin. rsc.org These shared binding interactions within the ATP pockets of different kinases help to explain the multi-kinase inhibitory profile of these compounds. rsc.org
Structure-Activity Relationships Governing Kinase Selectivity and Potency
The 6-methoxybenzo[b]thiophene (B1315557) 1,1-dioxide scaffold and its analogues have been the subject of medicinal chemistry efforts to develop potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies reveal that modifications to the core structure significantly influence inhibitory activity and selectivity against various protein kinases.
A series of sulfur-containing tetracyclic compounds, structurally related to benzo[b]thiophene, were designed and evaluated for their ability to inhibit protein kinase DYRK1A, a target with therapeutic potential in cancers and neurodegenerative diseases. rsc.orgnih.gov Within this series, substitutions on the benzo[b]thiophene ring were critical for potency. For instance, 5-hydroxy substituted compounds and a 5-methoxy derivative demonstrated good inhibitory effects against DYRK1A, with IC50 values ranging from 35 to 116 nM. rsc.orgnih.gov The most active compound from this series also showed potent inhibition of other kinases like CLK1, CLK4, and haspin, highlighting the potential for multi-kinase targeting. rsc.orgnih.gov The position of the methoxy (B1213986) group was found to be crucial for metabolic stability; 7- and 10-methoxy derivatives were rapidly metabolized, whereas methoxy substitutions at other positions, such as the 5-position, resulted in greater stability against microsomal degradation. nih.gov
Similarly, SAR studies on benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a target for inflammatory diseases, have been conducted. nih.govresearchgate.net These studies, supported by crystallographic data, provide a rationale for the observed MK2 potency and selectivity of this class of inhibitors over other kinases like CDK2. nih.govresearchgate.net
Furthermore, derivatives of 2-carbonylbenzo[b]thiophene 1,1-dioxide (CBT) have been designed as inhibitors of the STAT3 signaling pathway, an attractive target in cancer therapy. nih.gov Research demonstrated that incorporating basic flexible groups via an amide bond to the benzo[b]thiophene 1,1-dioxide (BTP) core resulted in compounds with significantly higher antiproliferative potency than the parent BTP molecule. nih.gov The most potent compound identified, 6o, was found to inhibit the STAT3 pathway by reducing the phosphorylation of STAT3 at Tyr705 without significantly affecting upstream kinases. nih.gov
| Compound Analogue | Target Kinase | Potency (IC50) |
|---|---|---|
| 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative | DYRK1A | 35–116 nM |
| 5-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative (4e) | DYRK1A | 52 nM |
| Compound 4k (a 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative) | CLK1 | 20 nM |
| Compound 4k (a 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative) | CLK4 | 26 nM |
| Compound 4k (a 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative) | Haspin | 76 nM |
| Compound 6o (a 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative) | STAT3 Pathway | Inhibits Tyr705 Phosphorylation |
Estrogen Receptor Alpha (ERα) Degradation Mechanisms and Modulatory Effects
Analogues of 6-methoxybenzo[b]thiophene 1,1-dioxide are being investigated for their potential to modulate and degrade Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. The development of selective estrogen receptor degraders (SERDs) is a critical strategy to combat endocrine resistance in ERα-positive breast cancer. nih.gov
Novel covalent selective estrogen receptor degraders (cSERDs) have been developed to combine the advantages of covalent targeting and protein degradation. nih.gov Certain analogues containing a benzo[b]thiophene backbone have demonstrated the ability to induce ERα degradation. nih.gov The mechanism of action for these cSERDs is distinct from typical SERDs. nih.gov Crystal structure analysis of an ERα-cSERD complex revealed that the compound disrupts ERα protein homeostasis by covalently targeting the cysteine residue at position 530 (C530) and through strong hydrophobic interactions that clash with helix 11 of the receptor. nih.gov This dual action forces the receptor into a unique antagonist conformation that promotes its degradation. nih.gov This mechanism is noteworthy as it does not rely on the long side chains typically used by other degraders to perturb the conformation of helix 12. nih.gov
The degradation ability is highly dependent on the specific chemical structure of the analogue. For example, compounds where the para-hydroxy group of a sulfonamide moiety was substituted showed significantly affected degradation activity. nih.gov This highlights the precise structural requirements for inducing the conformational changes necessary for ERα degradation. By covalently enhancing the destabilizing potency of the antagonist against the receptor, these compounds can shift the equilibrium toward an unstable conformation, even in the context of mutations that typically confer resistance. nih.gov
Theoretical Studies on Biomolecular Interactions (e.g., BRCA-1 Protein Binding Affinity and Specificity)
Theoretical and computational models, such as molecular docking, are employed to investigate the biomolecular interactions between thiophene-containing compounds and protein targets, providing insights into binding affinity and specificity. One such target of interest is the breast cancer gene 1 (BRCA-1) protein, which is implicated in hereditary breast cancer. ccij-online.orggalaxypub.co
Docking studies have been performed to determine the possible interactions of various thiophene (B33073) analogues with the BRCA-1 protein (using the 3pxb protein structure as a model). ccij-online.orggalaxypub.co These theoretical models analyze thermodynamic parameters that influence the formation of the thiophene-protein complex, including binding free energy, electrostatic interactions, Van der Waals forces, and the inhibition constant (Ki). galaxypub.co
Results from these in silico studies show that different thiophene derivatives interact with different amino acid residues on the BRCA-1 protein surface. ccij-online.org The specific chemical characteristics of each compound dictate its binding mode and affinity. ccij-online.orggalaxypub.co For several thiophene analogues, the calculated inhibition constant (Ki) associated with the formation of the derivative-protein complex was found to be very similar to that of niraparib, a known inhibitor used as a control in the studies. ccij-online.orggalaxypub.co This suggests that specific thiophene derivatives could act as effective inhibitory agents of BRCA-1's biological activity, which could translate into a reduction of breast cancer cell proliferation. galaxypub.co These computational findings provide a strong basis for the rational design and synthesis of novel thiophene-based compounds as potential BRCA-1 inhibitors. ccij-online.orggalaxypub.co
| Compound Type | Finding | Implication |
|---|---|---|
| Thiophene Analogues (e.g., 11, 13, 16, 18, 20) | Inhibition constant (Ki) similar to the control drug niraparib. ccij-online.orggalaxypub.co | Could act as inhibitory agents for BRCA-1. ccij-online.org |
| General Thiophene Derivatives | Binding depends on the specific chemical structure and thermodynamic parameters. galaxypub.co | Demonstrates specificity in protein-ligand interaction. |
| Thiophene Derivative LJH685 | Interacts with a different set of amino acid residues compared to other thiophene derivatives. ccij-online.org | Highlights how minor structural changes can alter binding mode. |
Future Directions and Emerging Research Avenues for 6 Methoxybenzo B Thiophene 1,1 Dioxide Research
Development of Novel and Sustainable Synthetic Strategies for Scalable Production
The advancement of research and potential commercial application of 6-methoxybenzo[b]thiophene (B1315557) 1,1-dioxide and its derivatives is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic routes often involve multiple steps and may utilize harsh reagents, limiting their large-scale applicability. google.com Future research will likely focus on overcoming these limitations.
A significant emerging trend is the adoption of "green chemistry" principles. One such approach is the use of electrochemistry to promote the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.gov This method operates under mild conditions, avoids the need for metal catalysts, and offers a more sustainable alternative to traditional protocols. nih.gov The development of continuous flow processes is another promising avenue, which could enhance safety, improve yield and purity, and facilitate industrial-scale production. Research into novel catalytic systems, such as those based on earth-abundant metals, could also lead to more cost-effective and sustainable synthetic pathways.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Electrochemical Synthesis | Mild reaction conditions, catalyst-free, reduced waste. nih.gov | Optimization of reaction parameters, expansion of substrate scope. |
| Continuous Flow Chemistry | Improved scalability, enhanced safety, higher purity. | Reactor design, integration of purification steps. |
| Novel Catalysis | Use of earth-abundant metals, lower cost, reduced toxicity. | Catalyst development and screening, mechanistic studies. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for key reaction steps. |
Exploration of Unprecedented Catalytic Functionalization and Derivatization
The core structure of 6-methoxybenzo[b]thiophene 1,1-dioxide offers multiple sites for functionalization, enabling the creation of diverse chemical libraries. Future research will heavily invest in exploring novel catalytic methods to modify this scaffold with high precision and stereoselectivity. Asymmetric catalysis, in particular, holds the key to synthesizing chiral derivatives, which is crucial for many biological applications. nih.govrsc.org
Strategies involving transition-metal catalysis, such as palladium-catalyzed C-H functionalization, are expected to be pivotal. rsc.org These methods allow for the direct introduction of various functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. rsc.org Furthermore, the development of catalytic asymmetric dearomatization reactions could provide access to complex, three-dimensional structures with unique biological and material properties. nih.govrsc.orgresearchgate.net The rational design of substrates and catalysts will enable selective functionalization at different positions of the benzothiophene (B83047) ring system, leading to a wide array of novel compounds. rsc.org
Rational Design of Derivatives with Tailored Electronic and Photophysical Properties for Optoelectronic Applications
The benzo[b]thiophene 1,1-dioxide core possesses intrinsic electronic and photophysical properties that make it an attractive candidate for optoelectronic materials. ktu.edumdpi.com The strong electron-accepting nature of the sulfone group, combined with the electron-donating methoxy (B1213986) group, creates a "push-pull" system that can be fine-tuned through further derivatization. mdpi.com
Future research will focus on the rational design of derivatives with specific, tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comchemimpex.com This involves the strategic introduction of various substituents to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, absorption and emission wavelengths, and fluorescence quantum yields. mdpi.comresearchgate.net For instance, incorporating extended π-conjugated systems can shift absorption and emission to longer wavelengths. researchgate.net Studies on how sulfur oxidation state affects electronic properties have shown that it can significantly alter crystal packing and enhance emission, providing a clear path for property modulation. mdpi.com The development of photochromic derivatives based on this scaffold also opens up possibilities for creating light-responsive materials and molecular switches. researchgate.net
| Application Area | Design Strategy | Target Properties |
| OLEDs | Introduction of fluorescent or phosphorescent moieties. mdpi.comchemimpex.com | High quantum yield, color tuning, thermal stability. mdpi.com |
| OPVs | Creation of donor-acceptor architectures. | Broad absorption spectrum, efficient charge separation. |
| Sensors | Functionalization with specific recognition units. | High sensitivity and selectivity, fluorescence quenching/enhancement. |
| Molecular Switches | Incorporation into photochromic diarylethene systems. researchgate.net | Reversible color/fluorescence change, high fatigue resistance. researchgate.net |
Advanced Mechanistic Elucidation of Biological Activities and Identification of Novel Molecular Targets
Derivatives of benzo[b]thiophene 1,1-dioxide have demonstrated a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects. researchgate.netuq.edu.aunih.gov For example, derivatives have been investigated as inhibitors of STAT3, IMPDH, and the RhoA/ROCK pathway. uq.edu.aunih.govnih.gov However, for many of these compounds, the precise molecular mechanisms of action are not fully understood.
A key future direction is the use of advanced chemical biology and proteomic techniques to elucidate these mechanisms and identify specific molecular targets. This involves synthesizing probes for affinity-based protein profiling, conducting detailed structure-activity relationship (SAR) studies, and utilizing computational methods like molecular docking to predict binding modes. nih.gov For instance, recent work on a derivative of Stattic (a nitro-containing analogue) led to the development of K2071, a compound with improved physicochemical properties and additional antimitotic activity, highlighting the potential for rational drug design. nih.govresearchgate.net Identifying the specific molecular targets and off-targets will be crucial for developing derivatives with enhanced potency and reduced side effects, paving the way for new therapeutic agents. nih.govresearchgate.net
Integration into Multifunctional Materials Systems and Smart Technologies
The convergence of the unique biological and photophysical properties of this compound derivatives opens up exciting possibilities for their integration into multifunctional materials and smart technologies. Future research will explore the creation of systems where a single molecule or material can perform multiple functions, such as simultaneous imaging and therapy (theranostics).
For example, derivatives could be designed to be highly fluorescent for biological imaging while also carrying a cytotoxic payload that is released upon a specific stimulus, such as light activation. The photochromic properties observed in some benzo[b]thiophene 1,1-dioxide systems could be harnessed to create smart materials that change their properties—such as color, fluorescence, or even biological activity—in response to light. researchgate.net These materials could find applications in areas like targeted drug delivery, responsive coatings, and advanced sensing platforms. The integration of these molecules into polymers or nanoparticles could further enhance their functionality and applicability in smart technologies.
Q & A
What are the primary synthetic routes for 6-methoxybenzo[b]thiophene 1,1-dioxide, and how can regioselectivity be controlled?
Basic
The synthesis typically involves oxidation of thiophene precursors (e.g., 4-bromo-2-methylthiophene) using 3-chloroperbenzoic acid (MCPBA) to form the 1,1-dioxide core . Dimerization reactions, such as those described in cycloaddition pathways, require careful control of substituents and reaction conditions (e.g., reflux in t-butyl alcohol) to achieve regioselectivity. For example, the presence of electron-withdrawing groups (e.g., bromine) at specific positions directs the formation of para-oriented products .
How does the substitution pattern on the benzo[b]thiophene 1,1-dioxide scaffold influence STAT3 inhibitory activity?
Advanced
Structure-activity relationship (SAR) studies reveal that substituents at the 2-position (e.g., carbonyl groups) enhance binding to the STAT3 SH2 domain by forming interactions with the hydrophobic Leu706 pocket . Flexible linkers (amide, ester) at this position improve potency by optimizing steric and electronic complementarity. For instance, compound 65 (IC50 = 0.70–2.81 μM across cancer cell lines) demonstrates the importance of 2-carbonyl derivatives in blocking phosphorylation . Computational docking studies are critical for rationalizing these effects .
What analytical techniques are essential for characterizing this compound derivatives?
Basic
Key techniques include:
- NMR spectroscopy : NOE experiments (e.g., irradiation of methyl groups at 2.59 ppm) confirm regiochemistry in dimerization products .
- HPLC : Used to separate diastereomers or regioisomers (e.g., 46% and 22% yields of 8 and 9 from 4-bromo-2-methylthiophene 1,1-dioxide) .
- X-ray crystallography : Validates structural assignments, particularly for pharmacophore optimization .
How can computational methods guide the design of this compound derivatives?
Advanced
Molecular docking and density functional theory (DFT) calculations predict binding modes and transition-state geometries. For example, planar thiophene 1,1-dioxides exhibit diene behavior in Diels-Alder reactions, while envelope-shaped transition states explain π-facial stereoselectivity in cycloadditions . DFT also rationalizes substituent effects on electronic properties, aiding in SAR optimization .
What reaction mechanisms underpin the formation of benzo[b]thiophene 1,1-dioxide derivatives?
Basic
Two key mechanisms are:
- Cycloaddition : Thiophene 1,1-dioxides act as dienes in Diels-Alder reactions, followed by retro-cycloaddition with SO2 extrusion .
- Cis-elimination : Observed in dimerization reactions (e.g., HBr elimination to form benzo[b]thiophene 1,1-dioxide) .
How can contradictory SAR data (e.g., reduced activity upon ether group introduction) be resolved?
Advanced
Contradictions often arise from steric hindrance or disrupted pharmacophore interactions. For example, ether groups at the double bond moiety reduce antiproliferative effects by destabilizing the planar diene structure required for STAT3 binding . Systematic substitution studies combined with molecular dynamics simulations can identify non-negotiable pharmacophoric features .
What purification challenges arise during synthesis, and how are they addressed?
Basic
Instability of intermediates (e.g., 4-bromo-2-methylthiophene 1,1-dioxide) necessitates rapid purification. Flash chromatography (e.g., Reveleris system) and HPLC are used to isolate products, with yields improved via silylation-desilylation strategies (e.g., 85% yield using trimethylsilyl chloride) .
What strategies enable diastereoselective synthesis of chiral dihydrobenzo[b]thiophene 1,1-dioxides?
Advanced
Rh-catalyzed asymmetric hydrogenation using chiral bisphosphine ligands achieves high enantiomeric excess (e.g., 2-phenyl derivatives). Solvent and metal source screening (Table 1 in ) optimize reaction conditions, with THF and [Rh(COD)2]BF4 showing promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
